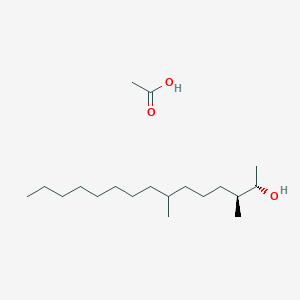
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H31NO2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester can be synthesized through several methods. One common approach involves the reaction of dicyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The ester is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for these reactions.
Major Products Formed
Hydrolysis: Produces dicyclohexylamine and tert-butyl alcohol.
Substitution: Depending on the nucleophile, various substituted carbamates can be formed.
Applications De Recherche Scientifique
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s reactivity is primarily due to the presence of the carbamate functional group, which can undergo nucleophilic attack and form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is unique due to its high stability and reactivity. Similar compounds include:
- Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, N-(4-hydroxy-3,3-dimethylbutyl)-, 1,1-dimethylethyl ester
These compounds share similar functional groups but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
330576-56-2 |
|---|---|
Formule moléculaire |
C17H31NO2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
tert-butyl N,N-dicyclohexylcarbamate |
InChI |
InChI=1S/C17H31NO2/c1-17(2,3)20-16(19)18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3 |
Clé InChI |
WIURVMHVEPTKHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


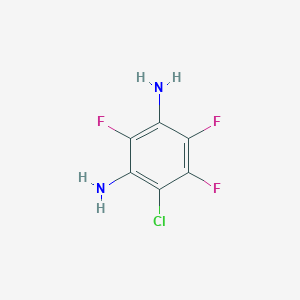
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
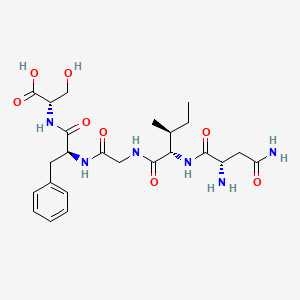
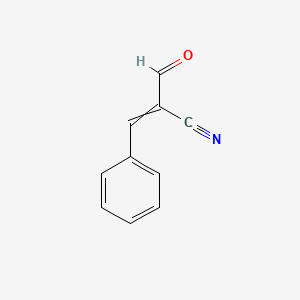
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)

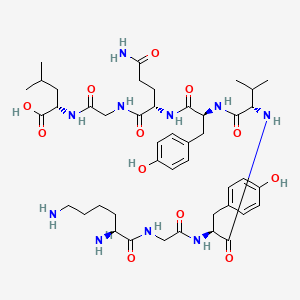
![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
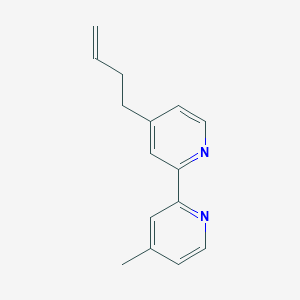
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
